6-Biotinyllysine-gnrh

Catalog No.
S13267702
CAS No.
84806-41-7
M.F
C69H98N20O15S
M. Wt
1479.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Biotinyllysine-gnrh

CAS Number

84806-41-7

Product Name

6-Biotinyllysine-gnrh

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C69H98N20O15S

Molecular Weight

1479.7 g/mol

InChI

InChI=1S/C69H98N20O15S/c1-37(2)27-47(61(97)81-46(14-9-25-75-68(71)72)67(103)89-26-10-15-53(89)66(102)77-33-55(70)92)82-59(95)44(13-7-8-24-74-56(93)17-6-5-16-54-58-52(35-105-54)87-69(104)88-58)80-62(98)48(28-38-18-20-41(91)21-19-38)83-65(101)51(34-90)86-63(99)49(29-39-31-76-43-12-4-3-11-42(39)43)84-64(100)50(30-40-32-73-36-78-40)85-60(96)45-22-23-57(94)79-45/h3-4,11-12,18-21,31-32,36-37,44-54,58,76,90-91H,5-10,13-17,22-30,33-35H2,1-2H3,(H2,70,92)(H,73,78)(H,74,93)(H,77,102)(H,79,94)(H,80,98)(H,81,97)(H,82,95)(H,83,101)(H,84,100)(H,85,96)(H,86,99)(H4,71,72,75)(H2,87,88,104)

InChI Key

INAOWBAXNUXFGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

6-Biotinyllysine-gonadotropin-releasing hormone is a synthetic analog of gonadotropin-releasing hormone, which plays a crucial role in regulating the reproductive hormone cascade. This compound incorporates biotinylated lysine into its structure, enhancing its utility for various biological applications, particularly in targeting and delivering therapeutic agents to specific cells expressing gonadotropin-releasing hormone receptors. The incorporation of biotin allows for easy detection and purification through streptavidin-based methods, making it a valuable tool in both research and clinical settings.

The chemical structure of 6-Biotinyllysine-gonadotropin-releasing hormone allows it to participate in several important reactions:

  • Binding to Gonadotropin-Releasing Hormone Receptors: Upon administration, this compound binds to the gonadotropin-releasing hormone receptor (GnRHR), activating intracellular signaling pathways that lead to the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
  • Biotin-Streptavidin Interaction: The biotin moiety facilitates strong and specific interactions with streptavidin, which can be utilized for various applications such as affinity purification and targeted drug delivery systems.
  • Peptide Hydrolysis: Like other peptide hormones, 6-Biotinyllysine-gonadotropin-releasing hormone can undergo hydrolysis by peptidases, which may affect its biological activity and half-life in vivo.

6-Biotinyllysine-gonadotropin-releasing hormone exhibits biological activity similar to that of natural gonadotropin-releasing hormone. It stimulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, thereby influencing reproductive processes such as ovulation and spermatogenesis. Studies indicate that modifications like biotinylation do not significantly alter its receptor binding affinity or biological potency, making it effective for research applications involving GnRHR signaling pathways .

The synthesis of 6-Biotinyllysine-gonadotropin-releasing hormone typically involves:

  • Solid-Phase Peptide Synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the peptide chain is assembled on a solid support.
  • Biotinylation: The biotin moiety is introduced at the lysine residue through a coupling reaction with biotin derivatives.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

These methods ensure that the compound maintains its structural integrity and biological activity.

6-Biotinyllysine-gonadotropin-releasing hormone has several notable applications:

  • Targeted Drug Delivery: Leveraging its ability to bind specifically to GnRHRs, this compound can be conjugated with therapeutic agents or imaging agents for targeted delivery in cancer therapies.
  • Research Tool: It serves as an important tool in studying gonadotropin signaling pathways, allowing researchers to explore mechanisms of action and receptor dynamics.
  • Diagnostics: The biotin component enables its use in diagnostic assays where detection of GnRHR expression is necessary.

Interaction studies involving 6-Biotinyllysine-gonadotropin-releasing hormone primarily focus on its binding affinity to GnRHRs. These studies have demonstrated that:

  • The compound maintains high affinity for GnRHRs expressed on various cell types, including cancer cells where these receptors are often overexpressed.
  • Its biotinylated form facilitates enhanced internalization of conjugated therapeutic agents into target cells via receptor-mediated endocytosis .

Several compounds share structural or functional similarities with 6-Biotinyllysine-gonadotropin-releasing hormone. These include:

Compound NameStructure/ModificationUnique Features
Gonadotropin-Releasing HormoneNatural peptideEndogenous regulator of reproductive hormones
[D-Lys6]-Gonadotropin-Releasing HormoneLysine substitutionIncreased resistance to enzymatic degradation
Biotin-Gonadotropin-Releasing HormoneBiotin conjugationEnhanced detection and targeting capabilities
Acetylated Gonadotropin-Releasing HormoneAcetylation at N-terminusImproved stability and altered pharmacokinetics

Uniqueness of 6-Biotinyllysine-Gonadotropin-Releasing Hormone

The uniqueness of 6-Biotinyllysine-gonadotropin-releasing hormone lies in its dual functionality: it not only mimics the biological activity of natural gonadotropin-releasing hormone but also incorporates a biotin moiety that enhances its utility in research and therapeutic applications. This combination allows for innovative approaches in targeted drug delivery systems while maintaining effective hormonal activity.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

19

Exact Mass

1478.72412367 g/mol

Monoisotopic Mass

1478.72412367 g/mol

Heavy Atom Count

105

Dates

Modify: 2024-08-10

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